molecular formula C51H102NO11P B011258 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol CAS No. 105481-55-8

2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol

Cat. No. B011258
M. Wt: 936.3 g/mol
InChI Key: WNWOOHUDLPZBOL-RTRJGHHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol, also known as archaeal lipid, is a unique lipid molecule that is found in the cell membranes of archaea, a group of microorganisms that thrive in extreme environments. This molecule has gained significant attention in scientific research due to its unique structure and properties.

Mechanism Of Action

The mechanism of action of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is not yet fully understood. However, it is known that this molecule plays a crucial role in maintaining the fluidity and stability of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. The unique structure of this lipid molecule, which includes a branched phytanyl chain and a phosphorylated sugar head group, allows it to interact with other lipid molecules in the cell membrane and maintain its structural integrity.

Biochemical And Physiological Effects

2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has several biochemical and physiological effects. It has been shown to enhance the stability and fluidity of cell membranes, which can improve the efficiency of various cellular processes. Additionally, this molecule has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

The use of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol in lab experiments has several advantages and limitations. One of the main advantages is its unique structure and properties, which make it an ideal candidate for studying 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. However, the isolation and purification of this molecule from archaea cell membranes can be a challenging and time-consuming process, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol. One area of research is in the development of synthetic methods for producing this molecule in the laboratory, which can facilitate further studies on its properties and potential applications. Additionally, further research is needed to fully understand the mechanism of action of this molecule and its role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. Finally, the potential applications of this molecule in various fields, including biotechnology and medicine, should be explored further.

Synthesis Methods

The synthesis of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is a complex process that involves several steps. The most common method of synthesis involves the isolation of the lipid molecule from archaea cell membranes, followed by purification and characterization. However, recent advancements in synthetic chemistry have enabled the production of this molecule in the laboratory, which has facilitated further research.

Scientific Research Applications

2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has been extensively studied for its unique properties and potential applications in various fields of research. One of the most significant areas of research is in the study of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. This lipid molecule plays a crucial role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes, which allows these microorganisms to survive in extreme conditions such as high temperatures, high pressures, and acidic environments.

properties

CAS RN

105481-55-8

Product Name

2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol

Molecular Formula

C51H102NO11P

Molecular Weight

936.3 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate

InChI

InChI=1S/C51H102NO11P/c1-37(2)18-12-20-39(5)22-14-24-41(7)26-16-28-43(9)30-32-59-35-46(36-61-64(57,58)63-51-48(52-45(11)54)50(56)49(55)47(34-53)62-51)60-33-31-44(10)29-17-27-42(8)25-15-23-40(6)21-13-19-38(3)4/h37-44,46-51,53,55-56H,12-36H2,1-11H3,(H,52,54)(H,57,58)/t39?,40?,41?,42?,43?,44?,46?,47-,48-,49-,50-,51+/m1/s1

InChI Key

WNWOOHUDLPZBOL-RTRJGHHGSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

synonyms

2,3-di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol
N-acetylglucosamine 1-phosphate 2,3-diphytanyl glycerol diethe

Origin of Product

United States

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